molecular formula C9H10F2N2O B13199736 N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide

N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide

Cat. No.: B13199736
M. Wt: 200.19 g/mol
InChI Key: GBOSCQOWIDWTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide is a fluorinated acetamide derivative characterized by a 2,5-difluorophenyl core substituted with an aminomethyl group at the para-position and an acetamide moiety. The aminomethyl group may enhance solubility and binding interactions compared to non-polar substituents, while the difluorophenyl moiety could influence electronic properties and metabolic stability .

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

N-[4-(aminomethyl)-2,5-difluorophenyl]acetamide

InChI

InChI=1S/C9H10F2N2O/c1-5(14)13-9-3-7(10)6(4-12)2-8(9)11/h2-3H,4,12H2,1H3,(H,13,14)

InChI Key

GBOSCQOWIDWTTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)F)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluoroaniline and acetic anhydride.

    Acetylation: The 2,5-difluoroaniline undergoes acetylation with acetic anhydride to form N-(2,5-difluorophenyl)acetamide.

    Aminomethylation: The N-(2,5-difluorophenyl)acetamide is then subjected to aminomethylation using formaldehyde and ammonium chloride to introduce the aminomethyl group at the para position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the difluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide with key analogs, focusing on structural features, synthetic methodologies, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties

Fluorine Substitution Patterns :

  • Compound 51 () : Features a 2,5-difluorophenyl group but includes a bulkier triazole-ethoxyphenyl substituent. This results in a lower melting point (156–158°C) compared to chlorinated analogs (e.g., Compound 53: 225–227°C), likely due to reduced crystallinity from steric hindrance .
  • Compound 47 () : Contains a 3,5-difluorophenyl group linked to a benzo[d]thiazolylsulfonyl-piperazine moiety. The additional sulfonyl group enhances polarity, which may improve aqueous solubility but reduce bioavailability .

Aminomethyl vs. Other Substituents:

  • The aminomethyl group in the target compound contrasts with methoxy (Compound 52), sulfonyl (Compound 54), or heterocyclic (Compound 55) groups in analogs. Aminomethyl’s basicity could facilitate hydrogen bonding in biological targets, a feature absent in non-polar tert-butyl (Compound 52) or thiophenyl (Compound 55) groups .
Pharmacological Activities

Antimicrobial and Antifungal Activity :

  • Compound 47 (Ev2) : Exhibits potent activity against gram-positive bacteria due to the benzo[d]thiazolylsulfonyl-piperazine moiety, which may disrupt bacterial membrane integrity .
  • Compound 48 (Ev2) : The 3-isopropylphenyl group in this analog shows reduced antifungal activity compared to the thiazolyl group in Compound 49, highlighting the importance of heterocyclic substituents .
  • Target Compound: The aminomethyl group may enhance interactions with bacterial targets (e.g., penicillin-binding proteins) akin to N-substituted 2-arylacetamides in , which mimic benzylpenicillin’s lateral chain .

Structural Similarity to Natural Products :

  • Chalcone derivatives () and plant-derived acetamides () demonstrate that halogenation (e.g., chloro or fluoro) enhances bioactivity. For example, chlorinated acetamides in exhibit photolytic stability, whereas the target’s fluorine atoms may confer similar resistance to degradation .
Crystallographic and Conformational Insights
  • Compound I (Ev5) : X-ray analysis reveals three conformers with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. This flexibility contrasts with the rigid 2,5-difluorophenyl group in the target compound, which may adopt a planar conformation favorable for stacking interactions .
  • Hydrogen Bonding: The amide group in ’s Compound I forms R₂²(10) dimers via N–H⋯O bonds.

Biological Activity

N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(Aminomethyl)-2,5-difluorobenzaldehyde with acetic anhydride or acetic acid. The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure and purity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structures demonstrate strong radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The effectiveness of these compounds is often measured by their IC50 values, which indicate the concentration required to inhibit 50% of the radical activity.

CompoundIC50 (µM)Inhibition Rate (%)
This compoundTBDTBD
Positive Control (Ascorbic Acid)91.26 ± 0.4991.26
Positive Control (BHA)89.30 ± 1.3789.30

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory effects. Compounds in this class have shown the ability to inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. For example, some derivatives exhibit IC50 values against COX-1 and COX-2 comparable to well-known NSAIDs like diclofenac and celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Diclofenac Sodium6.741.10
CelecoxibTBDTBD

Neuroprotective Effects

In neuroprotection studies, certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. For instance, compounds similar to this compound were found to enhance cell viability in PC12 cells exposed to neurotoxic agents like sodium nitroprusside.

Case Studies and Research Findings

  • Anticonvulsant Activity : A series of N-phenylacetamide derivatives were synthesized and tested for anticonvulsant activity using animal models. Some derivatives showed promising results in reducing seizure activity in maximal electroshock tests, indicating potential therapeutic applications for epilepsy.
  • Structure-Activity Relationship (SAR) : Studies have highlighted the importance of structural modifications on biological activity. The presence of fluorine atoms has been associated with increased metabolic stability and enhanced biological efficacy.
  • In Vivo Studies : Animal studies have confirmed that certain derivatives exhibit anti-inflammatory effects comparable to traditional NSAIDs, suggesting their potential use in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.